2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Description
2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
This compound is part of a broader class of chemicals involved in complex organic synthesis and reactivity studies. Research on similar compounds has explored their reactivity with various reagents, demonstrating the versatility of pyrimido[4,5-b]quinoline derivatives in organic synthesis. For instance, Levine et al. (1977) explored reactions at heterocyclic ring-carbon and nitrogen atoms, indicating the potential of these compounds for further chemical modifications (Levine, Chu, & Bardos, 1977). Similarly, Azizian et al. (2014) demonstrated a one-pot, three-component synthesis of pyrimido[4,5-b]quinoline-tetraones in water, highlighting an environmentally friendly approach to synthesizing these compounds (Azizian, Delbari, & Yadollahzadeh, 2014).
Anticonvulsant Activity
Research has also delved into the medicinal potential of pyrimido[4,5-b]quinoline derivatives. Ahmed et al. (2016) synthesized a series of derivatives and evaluated their anticonvulsant activity, suggesting that compounds within this class could represent leads for the development of new anticonvulsant agents (Ahmed, Dubey, Nadeem, Shrivastava, & Sharma, 2016).
Luminescent Properties
The luminescent properties of naphtho[2,3-f]quinoline derivatives have been explored, indicating potential applications in organic electroluminescent (EL) media. Tu et al. (2009) developed a method for synthesizing unusual fused heterocyclic compounds showing good luminescent properties, which could be utilized in EL devices (Tu, Wu, Yan, Hao, Zhang, Cao, Han, Jiang, Shi, Xia, & Zhou, 2009).
Corrosion Inhibition
Compounds structurally related to 2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione have been evaluated for their corrosion inhibition properties. Olasunkanmi et al. (2016) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid, providing insights into the potential industrial applications of these compounds in protecting metals against corrosion (Olasunkanmi, Kabanda, & Ebenso, 2016).
properties
IUPAC Name |
2-butan-2-ylsulfanyl-5-(4-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-4-12(2)29-22-24-20-19(21(27)25-22)17(13-8-10-14(28-3)11-9-13)18-15(23-20)6-5-7-16(18)26/h8-12,17H,4-7H2,1-3H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXPIJVLDMLQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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